

# A Technical Guide to the Solubility and Stability of Tenofovir Disoproxil Fumarate

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## Compound of Interest

Compound Name: *Isopropyl Tenofovir*

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This document provides a comprehensive overview of the solubility and stability characteristics of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral prodrug. The information presented is collated from various scientific sources to support research and development activities. TDF, chemically known as 9-[(R)-2-

[[bis[[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, is the ester prodrug of tenofovir.[1] This modification enhances its oral bioavailability, which is approximately 25% in fasted patients.[2] Following oral administration, TDF is absorbed and converted to its active form, tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate.[3]

## Solubility Profile

Tenofovir disoproxil fumarate is described as a white to off-white crystalline powder.[2][4] Its solubility is a critical factor for formulation development and in vitro studies. The compound exhibits varied solubility in aqueous and organic solvents.

### 1.1 Quantitative Solubility Data

The solubility of TDF in different solvents is summarized in the table below. It is sparingly soluble in aqueous buffers and slightly soluble in water.[4][5] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) before diluting with the chosen buffer.[5]

Solvent System	Temperature	Solubility	Citation(s)
Distilled Water	25 °C	13.4 mg/mL	[2][3][6]
Water	Warmed	3.0 mg/mL	
Dimethyl Sulfoxide (DMSO)	25 °C	~14 mg/mL to 100 mg/mL	[5][7][8]
Dimethylformamide (DMF)	Not Specified	~16 mg/mL	[5]
Ethanol	25 °C	~4-5 mg/mL	[5][7]
DMF:PBS (pH 7.2) (1:9)	Not Specified	~0.1 mg/mL	[5]
Methanol	Not Specified	Soluble	[4]
Isopropanol	Not Specified	Slightly Soluble	[4]

Note: Discrepancies in reported solubility values, such as for DMSO, may be due to variations in experimental methods or purity of the compound.

## 1.2 Partition Coefficient

The octanol/phosphate buffer (pH 6.5) partition coefficient (log p) for TDF is 1.25 at 25 °C, indicating its lipophilic nature which aids in cellular permeation.[2][3]

# Stability Profile

The stability of TDF is a crucial parameter, as degradation can impact its efficacy and safety. The ester linkages in the disoproxil moiety are susceptible to hydrolysis.[9] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH), have been conducted to understand its intrinsic stability.

## 2.1 Summary of Forced Degradation Studies

TDF exhibits significant instability under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it is relatively stable to dry heat and neutral conditions.[10][11]

Stress Condition	Observation	Extent of Degradation (Example)	Citation(s)
Acid Hydrolysis	Unstable	10.95% degradation in 0.1N HCl	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Alkaline Hydrolysis	Unstable	10.6% degradation in 0.1N NaOH	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Neutral Hydrolysis	Generally Stable	Contradictory reports exist, with one study noting 12.26% degradation.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a>
Oxidative (H <sub>2</sub> O <sub>2</sub> )	Unstable	12.22% degradation with hydrogen peroxide	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a>
Thermal (Dry Heat)	Stable	No significant degradation at 50°C for 2 months. However, degradation was observed at 60°C for 8 hours in another study.	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[15]</a>
Photolytic	Labile / Unstable	Degradation observed upon exposure to light.	<a href="#">[10]</a> <a href="#">[11]</a>

## 2.2 Storage and Handling

As a solid, TDF is stable for at least 4 years when stored at -20°C.[\[5\]](#) For pharmaceutical products like Viread® tablets, storage is recommended at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F).[\[16\]](#) The packaging often includes a desiccant, highlighting the need to protect the drug from moisture to prevent hydrolysis.[\[17\]](#) Aqueous solutions are not recommended for storage for more than one day.[\[5\]](#)

## Experimental Protocols

Detailed methodologies are essential for replicating and comparing solubility and stability studies.

### 3.1 Stability-Indicating HPLC Method

A common analytical technique for assessing TDF stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

- Objective: To separate and quantify TDF from its degradation products.
- Chromatographic System:
  - Column: A reversed-phase C18 column is typically employed (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 5 µm).[\[18\]](#)
  - Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer. Examples include:
    - Methanol: Water (60:40, v/v).[\[11\]](#)
    - Acetonitrile, potassium dihydrogen phosphate buffer (20 mM, pH 3.3), and triethylamine (58.72 : 41.23 : 0.05 v/v).[\[18\]](#)
  - Flow Rate: Typically maintained between 1.0 - 1.7 mL/min.[\[11\]](#)[\[18\]](#)
  - Detection: UV detection at  $\lambda_{\text{max}}$  of 260 nm.[\[11\]](#)[\[12\]](#)
- Sample Preparation:
  - Prepare a standard stock solution of TDF in a suitable solvent like methanol (e.g., 1000 µg/ml).[\[1\]](#)
  - For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is extracted with a solvent, often with sonication to ensure complete drug extraction.[\[18\]](#)

- Dilute the stock or extracted solutions with the mobile phase to achieve a final concentration within the method's linear range.

### 3.2 Forced Degradation (Stress Testing) Protocol

- Objective: To generate potential degradation products and evaluate the intrinsic stability of TDF.
- General Procedure: Subject TDF in solution or as a solid to various stress conditions. Analyze the stressed samples at time intervals using a validated stability-indicating method.
- Stress Conditions:
  - Acid Hydrolysis: Accurately weigh TDF and dissolve in a methanolic solution of 1 M HCl. Keep the solution at room temperature for a specified duration (e.g., 8-24 hours). Neutralize an aliquot before dilution and injection.[\[18\]](#)[\[19\]](#)
  - Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis, but use 1 M NaOH.[\[19\]](#)
  - Oxidative Degradation: Dissolve TDF in a solution containing hydrogen peroxide (e.g., 0.6% H<sub>2</sub>O<sub>2</sub> or 3% H<sub>2</sub>O<sub>2</sub>) and keep for a specified duration before analysis.[\[1\]](#)[\[20\]](#)
  - Thermal Degradation: Expose the solid TDF powder to dry heat in a temperature-controlled oven (e.g., 50°C or 80°C) for a defined period.[\[1\]](#)[\[10\]](#)
  - Photodegradation: Expose the TDF solution or solid powder to a controlled source of UV light.

## Visualizations

### 4.1 Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Tenofovir Disoproxil Fumarate.

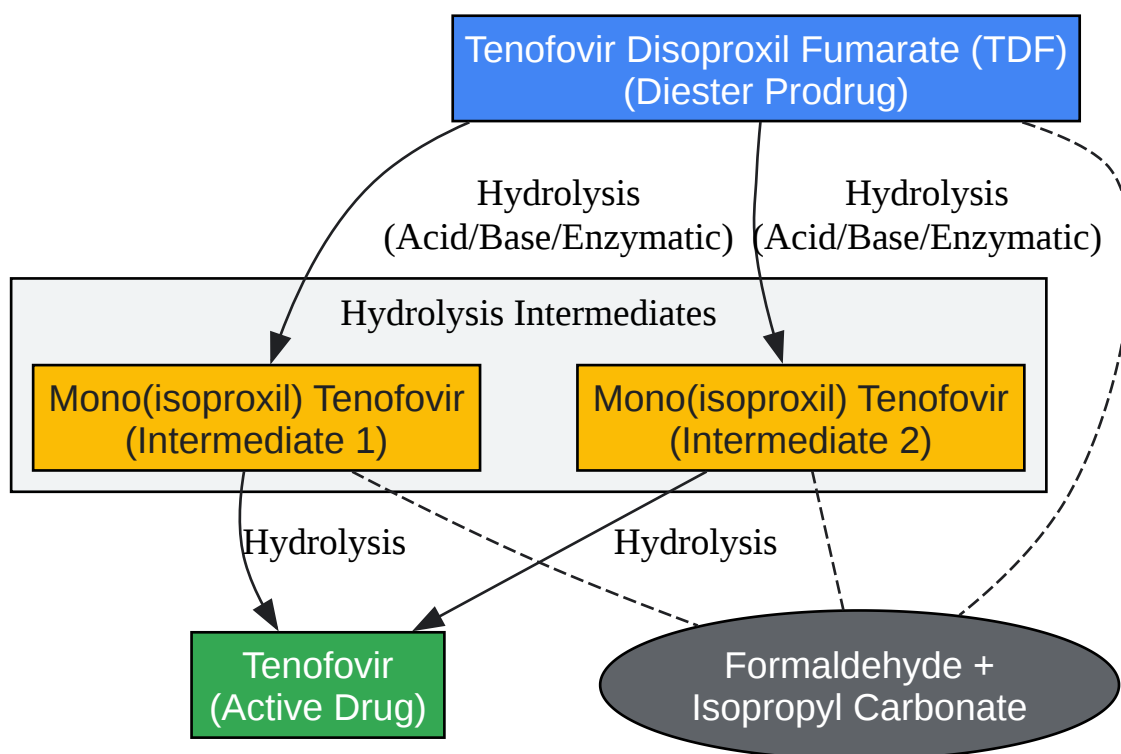


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Caption: Workflow for TDF Forced Degradation Study.

## 4.2 Simplified Degradation Pathway of TDF

The primary degradation mechanism for TDF is the hydrolysis of its ester side chains. This process ultimately releases the active drug, tenofovir.



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Caption: Simplified Hydrolytic Degradation of TDF.

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## References

- 1. [ijpbs.com](http://ijpbs.com) [[ijpbs.com](http://ijpbs.com)]
- 2. [accessdata.fda.gov](http://accessdata.fda.gov) [[accessdata.fda.gov](http://accessdata.fda.gov)]

- 3. Tenofovir Disoproxil | C<sub>19</sub>H<sub>30</sub>N<sub>5</sub>O<sub>10</sub>P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tenofovir Disoproxil Fumarate | C<sub>23</sub>H<sub>34</sub>N<sub>5</sub>O<sub>14</sub>P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. researchgate.net [researchgate.net]
- 15. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. askgileadmedical.com [askgileadmedical.com]
- 17. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of tenofovir disoproxil fumarate degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility and Stability of Tenofovir Disoproxil Fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15294139#solubility-and-stability-studies-of-isopropyl-tenofovir]



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